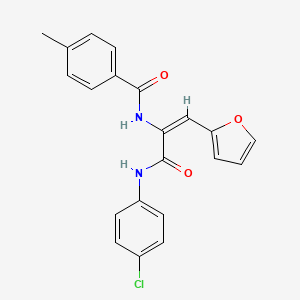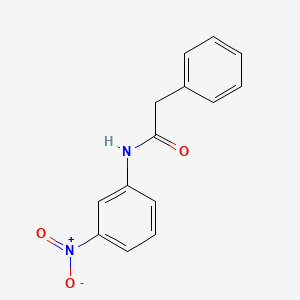![molecular formula C13H10Cl3N3OS B11708004 N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide is a chemical compound with the molecular formula C14H11Cl3N2OS and a molecular weight of 361.68 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a pyrimidinylsulfanyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chloropyrimidine with thiourea to form the pyrimidin-2-ylsulfanyl intermediate. This intermediate is then reacted with trichloroacetaldehyde to form the trichloromethyl group. Finally, the resulting compound is reacted with benzoyl chloride to form the benzamide moiety .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trichloromethyl group and pyrimidinylsulfanyl moiety play crucial roles in its binding affinity and specificity .
Molecular targets and pathways involved in its mechanism of action include enzymes involved in metabolic pathways, receptors in signaling pathways, and proteins in cellular processes. Detailed studies are conducted to elucidate the exact molecular interactions and pathways affected by the compound .
Vergleich Mit ähnlichen Verbindungen
N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide can be compared with other similar compounds, such as:
N-[2,2,2-trichloro-1-(pyridin-2-ylsulfanyl)ethyl]benzamide: This compound has a pyridinylsulfanyl group instead of a pyrimidinylsulfanyl group.
N-[2,2,2-trichloro-1-(thiazol-2-ylsulfanyl)ethyl]benzamide: This compound contains a thiazolylsulfanyl group, which can influence its chemical properties and interactions with biological targets.
N-[2,2,2-trichloro-1-(benzothiazol-2-ylsulfanyl)ethyl]benzamide: The presence of a benzothiazolylsulfanyl group can enhance its stability and binding affinity to specific molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C13H10Cl3N3OS |
|---|---|
Molekulargewicht |
362.7 g/mol |
IUPAC-Name |
N-(2,2,2-trichloro-1-pyrimidin-2-ylsulfanylethyl)benzamide |
InChI |
InChI=1S/C13H10Cl3N3OS/c14-13(15,16)11(21-12-17-7-4-8-18-12)19-10(20)9-5-2-1-3-6-9/h1-8,11H,(H,19,20) |
InChI-Schlüssel |
FTFXTRXYVRTTJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)

![7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11707947.png)
![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)
![5-bromo-2-{[(2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707964.png)


![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)
![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)

![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708018.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11708026.png)
